molecular formula C30H45NiP3 B14550999 Diethyl(phenyl)phosphane;nickel CAS No. 61994-79-4

Diethyl(phenyl)phosphane;nickel

Cat. No.: B14550999
CAS No.: 61994-79-4
M. Wt: 557.3 g/mol
InChI Key: GUZJTMNXXNVAQF-UHFFFAOYSA-N
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Description

Diethyl(phenyl)phosphane;nickel is an organophosphorus compound that features a nickel center coordinated to a diethyl(phenyl)phosphane ligand

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl(phenyl)phosphane;nickel typically involves the reaction of nickel salts with diethyl(phenyl)phosphane ligands. One common method is the reaction of nickel(II) chloride with diethyl(phenyl)phosphane in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the nickel center .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Diethyl(phenyl)phosphane;nickel undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the nickel center .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield nickel(III) or nickel(IV) complexes, while reduction reactions may produce nickel(0) species. Substitution reactions can result in a variety of nickel complexes with different ligands .

Scientific Research Applications

Diethyl(phenyl)phosphane;nickel has several scientific research applications:

Mechanism of Action

The mechanism of action of diethyl(phenyl)phosphane;nickel involves the coordination of the diethyl(phenyl)phosphane ligand to the nickel center, which can influence the reactivity and stability of the compound. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions. In catalysis, the nickel center can facilitate various chemical transformations by providing a reactive site for substrate binding and activation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to diethyl(phenyl)phosphane;nickel include other nickel-phosphane complexes such as:

  • Dimethyl(phenyl)phosphane;nickel
  • Diethyl(methyl)phosphane;nickel
  • Diphenyl(ethyl)phosphane;nickel

Uniqueness

This compound is unique due to the specific combination of the diethyl(phenyl)phosphane ligand and the nickel center, which imparts distinct chemical properties and reactivity. The presence of both ethyl and phenyl groups in the ligand can influence the electronic and steric environment around the nickel center, affecting its catalytic activity and stability .

Properties

CAS No.

61994-79-4

Molecular Formula

C30H45NiP3

Molecular Weight

557.3 g/mol

IUPAC Name

diethyl(phenyl)phosphane;nickel

InChI

InChI=1S/3C10H15P.Ni/c3*1-3-11(4-2)10-8-6-5-7-9-10;/h3*5-9H,3-4H2,1-2H3;

InChI Key

GUZJTMNXXNVAQF-UHFFFAOYSA-N

Canonical SMILES

CCP(CC)C1=CC=CC=C1.CCP(CC)C1=CC=CC=C1.CCP(CC)C1=CC=CC=C1.[Ni]

Origin of Product

United States

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